AAL-993

Catalog No.
S548088
CAS No.
269390-77-4
M.F
C20H16F3N3O
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AAL-993

CAS Number

269390-77-4

Product Name

AAL-993

IUPAC Name

2-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C20H16F3N3O

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)15-4-3-5-16(12-15)26-19(27)17-6-1-2-7-18(17)25-13-14-8-10-24-11-9-14/h1-12,25H,13H2,(H,26,27)

InChI Key

BLAFVGLBBOPRLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-((4-pyridyl)methyl)amino-N-(3-(trifluoromethyl)phenyl)benzamide, 2-PMeA-3FMePhBzNH2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NCC3=CC=NC=C3

Description

The exact mass of the compound 2-(Pyridin-4-Ylmethylamino)-~{n}-[3-(Trifluoromethyl)phenyl]benzamide is 371.12455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AAL-993 is classified as a selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Its molecular weight is approximately 371.4 Da, and it exhibits a high degree of purity, typically greater than 98% in commercial preparations. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for various biological assays and therapeutic applications .

Involving AAL-993 are centered around its interaction with vascular endothelial growth factor receptors. These interactions can lead to the inhibition of downstream signaling pathways that promote angiogenesis. Specific reaction pathways include:

  • Binding to Vascular Endothelial Growth Factor Receptors: AAL-993 binds competitively to the receptor sites, preventing the activation by natural ligands.
  • Inhibition of Phosphorylation: By blocking receptor activation, AAL-993 inhibits the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.

AAL-993 exhibits significant biological activity as a potent inhibitor of vascular endothelial growth factor receptors. The compound has demonstrated IC50 values of 130 nM for vascular endothelial growth factor receptor 1, 23 nM for vascular endothelial growth factor receptor 2, and 18 nM for vascular endothelial growth factor receptor 3 . This potency indicates its potential utility in therapeutic contexts where angiogenesis plays a critical role, such as cancer treatment and inflammatory diseases.

The synthesis of AAL-993 involves several key steps:

  • Starting Materials: The synthesis typically begins with readily available aromatic amines and carboxylic acids.
  • Coupling Reactions: Various coupling reactions are employed to form the core structure of AAL-993, often utilizing methods such as amide bond formation.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Specific methodologies may vary among researchers but generally follow these outlined principles .

AAL-993 has several notable applications:

  • Cancer Research: Due to its ability to inhibit angiogenesis, AAL-993 is being explored as a potential therapeutic agent in various cancer models.
  • Inflammatory Diseases: Its action on vascular endothelial growth factor receptors suggests possible applications in treating diseases characterized by excessive angiogenesis or inflammation.
  • In vitro Studies: The compound is frequently used in laboratory settings to study the mechanisms of angiogenesis and receptor signaling pathways.

Interaction studies involving AAL-993 have focused on its binding affinity and specificity towards vascular endothelial growth factor receptors. These studies reveal that:

  • AAL-993 demonstrates a high selectivity for vascular endothelial growth factor receptors compared to other kinases.
  • The compound's interaction can lead to downstream effects on cell migration and proliferation, which are critical in both normal physiological processes and pathological conditions.

Several compounds share structural or functional similarities with AAL-993. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityIC50 (nM)
AAL-993Inhibits VEGFR1, VEGFR2, VEGFR3Highly selective130 (VEGFR1), 23 (VEGFR2), 18 (VEGFR3)
SorafenibMulti-target kinase inhibitorModerate selectivity~10 (VEGFR2)
PazopanibInhibits multiple receptor tyrosine kinasesModerate selectivity~10 (VEGFR2)
AxitinibSelective VEGFR inhibitorHigh selectivity~1 (VEGFR2)

AAL-993 stands out due to its unique combination of high potency and selectivity specifically towards all three vascular endothelial growth factor receptors, making it a valuable tool in both research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.12454663 g/mol

Monoisotopic Mass

371.12454663 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55K5464ZGS

Wikipedia

2-(pyridin-4-ylmethylamino)-~{N}-[3-(trifluoromethyl)phenyl]benzamide

Dates

Modify: 2023-08-15
1: Ban HS, Uno M, Nakamura H. Suppression of hypoxia-induced HIF-1alpha accumulation by VEGFR inhibitors: Different profiles of AAL993 versus SU5416 and KRN633. Cancer Lett. 2010 Oct 1;296(1):17-26. doi: 10.1016/j.canlet.2010.03.010. Epub 2010 Apr 7. PubMed PMID: 20378243.
2: Honda T, Tajima H, Kaneko Y, Ban M, Inaba T, Takeno Y, Okamoto K, Aono H. Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity. Bioorg Med Chem Lett. 2008 May 1;18(9):2939-43. doi: 10.1016/j.bmcl.2008.03.068. Epub 2008 Mar 29. PubMed PMID: 18420406.
3: Manley PW, Bold G, Brüggen J, Fendrich G, Furet P, Mestan J, Schnell C, Stolz B, Meyer T, Meyhack B, Stark W, Strauss A, Wood J. Advances in the structural biology, design and clinical development of VEGF-R kinase inhibitors for the treatment of angiogenesis. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):17-27. Review. PubMed PMID: 15023347.

Explore Compound Types